N-Acetyltyramine-d4

LC-MS quantification stable isotope labeling bioanalysis

N-Acetyltyramine-d4 (CAS 2733717-28-5) is a deuterated internal standard (SIL-IS) with four deuterium atoms at the 1,1,2,2 positions of the ethylamine side chain, enabling unambiguous mass discrimination from endogenous N-acetyltyramine in LC-MS/MS and GC-MS assays. Unlike non-deuterated or structural analogs, it matches the physicochemical properties of the target analyte while providing independent quantitation via SRM/MRM. Meets ≥98% isotopic purity for FDA-compliant bioanalytical method validation. Essential for accurate quantification of N-acetyltyramine in metabolomics and neuroscience studies where precision is critical.

Molecular Formula C10H13NO2
Molecular Weight 183.24 g/mol
Cat. No. B12423059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltyramine-d4
Molecular FormulaC10H13NO2
Molecular Weight183.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2
InChIKeyATDWJOOPFDQZNK-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltyramine-d4: Deuterated Internal Standard for Quantitative LC-MS Analysis of Biogenic Amine Metabolites


N-Acetyltyramine-d4 (CAS 2733717-28-5) is a deuterated derivative of N-acetyltyramine, a biogenic amine metabolite belonging to the tyramine class. The compound carries four deuterium atoms positioned at the 1,1,2,2 positions of the ethylamine side chain, resulting in a molecular formula of C10H9D4NO2 and a molecular weight of 183.24 g/mol [1]. This stable isotopic labeling enables its primary use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for accurate quantification of endogenous and exogenous N-acetyltyramine in complex biological matrices [2].

Why N-Acetyltyramine-d4 Cannot Be Substituted with Non-Deuterated N-Acetyltyramine for Accurate Quantification


Using non-deuterated N-acetyltyramine as an internal standard for quantifying the identical analyte is analytically invalid due to the fundamental requirement that an internal standard must be distinguishable from the target analyte by mass spectrometry [1]. A non-deuterated analog shares the exact same precursor and product ion masses, precluding independent detection via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . Structural analogs from different compound classes (e.g., N-acetyltyrosine or N-acetyltryptamine) exhibit divergent physicochemical properties—including retention time shifts, differential extraction recovery, and non-identical ionization behavior—that prevent accurate correction for matrix effects and sample preparation variability [2]. Stable isotopically labeled internal standards (SIL-IS) are established as the gold standard in quantitative bioanalysis, yet even within this category, deuterated compounds may demonstrate distinct chromatographic behavior compared to 13C-labeled alternatives [3].

Quantitative Differentiation Evidence for N-Acetyltyramine-d4: Comparator-Based Performance Analysis


Mass Difference of +4 Da Enables Unambiguous MS Discrimination from Non-Deuterated N-Acetyltyramine

N-Acetyltyramine-d4 provides a mass shift of +4 Da relative to unlabeled N-acetyltyramine (m/z 179.09 vs. 183.24), enabling baseline-resolved mass spectrometric discrimination that is essential for independent detection in SRM/MRM workflows [1]. This represents a necessary and non-negotiable analytical requirement that non-deuterated N-acetyltyramine (m/z identical to analyte) completely fails to meet .

LC-MS quantification stable isotope labeling bioanalysis

Commercial Isotopic Purity Specification: ≥98% Deuterium Incorporation

Commercial specifications for N-Acetyltyramine-d4 consistently require ≥98% isotopic purity, with major suppliers including Macklin and ChemSrc confirming this minimum enrichment threshold in their certificate of analysis documentation [1][2]. This specification directly impacts quantitative accuracy, as isotopic impurity (presence of non-deuterated or partially deuterated isotopologues) in the internal standard introduces systematic positive bias in low-concentration sample measurements, with the magnitude of error increasing as a function of isotopic impurity fraction [3].

isotopic purity certificate of analysis assay accuracy

Co-Elution with Native Analyte Enables Matrix Effect Compensation vs. Structural Analog IS

As a deuterated isotopologue, N-Acetyltyramine-d4 is expected to co-elute with its non-deuterated counterpart under reversed-phase LC conditions, experiencing identical matrix-induced ionization suppression or enhancement as the target analyte [1]. In contrast, structural analog internal standards exhibit different retention times and chromatographic elution environments, subjecting them to distinct matrix interference profiles that may not accurately reflect the analyte's ionization conditions [2]. Published methods using deuterium-labeled analogues of N-acetyl metabolites in biological matrices confirm the utility of this approach, with a validated GC-NICIMS method achieving detection limits below picogram levels for N-acetyltyramine in locust thoracic nerve cord tissue using deuterated internal standards [3].

matrix effects ionization suppression co-elution

Deuterium Labeling Position (Aliphatic Chain) Minimizes H-D Exchange Risk vs. Heteroatom-Bound Deuterium Labels

The deuterium atoms in N-Acetyltyramine-d4 are positioned at the 1,1,2,2 positions of the ethylamine side chain (aliphatic carbon-bound), a labeling strategy that provides resistance to hydrogen-deuterium exchange during sample preparation and LC-MS analysis [1]. This is in contrast to deuterium labels attached to heteroatoms (e.g., -OH, -NH, -SH groups), which are susceptible to rapid exchange with protic solvents, potentially altering the effective mass shift and compromising quantification accuracy [2].

deuterium scrambling hydrogen-deuterium exchange LC-MS stability

Primary Research and Industrial Applications for N-Acetyltyramine-d4


Quantitative Analysis of Endogenous N-Acetyltyramine in Neurological and Insect Model Systems

N-Acetyltyramine-d4 serves as an internal standard for quantifying endogenous N-acetyltyramine in biological tissues, particularly in insect nervous system studies where N-acetyltyramine functions as a metabolite of the biogenic amine tyramine. Published GC-NICIMS methodology using deuterated N-acetyltyramine internal standards has achieved detection limits below picogram levels and enabled accurate quantification of N-acetyltyramine at 1.86 ± 0.71 ng per thoracic nerve cord in locust tissue [1].

Metabolomics and Pharmacokinetic Studies Requiring Stable Isotope-Labeled Internal Standards

N-Acetyltyramine-d4 is applicable in metabolomics workflows requiring precise quantification of biogenic amine metabolites. Stable isotopically labeled internal standards are established as the preferred calibration approach for LC-MS/MS quantitative assays, with the internal standard method considered the most accurate approach for quantification and capable of reducing percent relative standard deviation (RSD) to approximately 2% [2].

Method Development and Validation for Regulatory Bioanalysis

N-Acetyltyramine-d4 can be employed as a deuterated internal standard during LC-MS/MS method development and validation according to FDA bioanalytical guidance, which requires that accuracy and precision be maintained within ±15% across the calibration range [3]. The compound's isotopic purity specification (≥98%) meets the quality requirements for regulatory-compliant bioanalytical assays where internal standard purity directly impacts method accuracy [4].

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